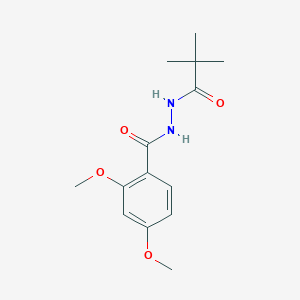
3,5-dichloro-4-methoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-methoxy-N-phenylbenzamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Aplicaciones Científicas De Investigación
3,5-dichloro-4-methoxy-N-phenylbenzamide has been studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is in the treatment of cancer. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to modulate the activity of certain receptors in the brain that are involved in the regulation of memory and movement.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-methoxy-N-phenylbenzamide involves its ability to modulate the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC) which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes that are involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain such as the dopamine receptor. By modulating receptor activity, this compound can alter the signaling pathways that are involved in the regulation of memory and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. One of the primary effects is the inhibition of HDAC activity which can alter gene expression and lead to changes in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain which can lead to changes in signaling pathways involved in memory and movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3,5-dichloro-4-methoxy-N-phenylbenzamide in lab experiments is its ability to selectively inhibit the activity of HDAC enzymes. This allows researchers to study the effects of altered gene expression on cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain which can be useful in studying the effects of altered signaling pathways on neurological disorders. However, one limitation of using this compound in lab experiments is its potential cytotoxicity. This compound has been shown to have toxic effects on certain cell lines at high concentrations which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 3,5-dichloro-4-methoxy-N-phenylbenzamide. One area of interest is in the development of this compound analogs that have improved selectivity and potency. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of cancer and neurological disorders. Further research is needed to explore the full potential of this compound in these areas. Finally, the mechanism of action of this compound is not fully understood and further research is needed to elucidate its effects on gene expression and receptor activity.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is relatively simple and can be performed in a laboratory setting. This compound has been shown to modulate the activity of certain enzymes and receptors in the body which can lead to changes in gene expression, cell growth and proliferation, and signaling pathways involved in neurological disorders. While there are limitations to using this compound in lab experiments, there are a number of future directions for research involving this compound that could lead to the development of new therapies for cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 3,5-dichloro-4-methoxy-N-phenylbenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with N-phenyl-1,2-ethanediamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
3,5-dichloro-4-methoxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-11(15)7-9(8-12(13)16)14(18)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHTUMFCPCXQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)

![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)

![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)


![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5859841.png)


![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)
![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)